

Application Note: Quantification of Ridogrel using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Ridogrel*

Cat. No.: *B1679325*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Ridogrel**, a potent thromboxane A2 synthase inhibitor and receptor antagonist. The described protocol is designed for accuracy, precision, and reliability in research, quality control, and pharmacokinetic studies. This document provides comprehensive experimental procedures, data presentation, and visual workflows to facilitate seamless implementation in a laboratory setting.

Introduction

Ridogrel is a dual-action antiplatelet agent that functions by inhibiting thromboxane A2 synthase and blocking thromboxane A2/prostaglandin endoperoxide receptors.[1][2] This mechanism effectively reduces platelet aggregation and vasoconstriction, making it a compound of interest in the management of thrombotic disorders.[2][3] Accurate and precise quantification of **Ridogrel** in various matrices is crucial for drug development, formulation analysis, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses. This document outlines a detailed HPLC method for the quantification of **Ridogrel**.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on specific laboratory conditions and sample matrices.

1. Instrumentation and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for optimal separation.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Chemicals and Reagents:
 - **Ridogrel** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)

2. Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of **Ridogrel**:

Parameter	Recommended Condition
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 4.0, 0.05M) (68:32, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 µL
Detection Wavelength	220 nm
Run Time	Approximately 10 minutes

3. Preparation of Solutions

- Phosphate Buffer (0.05M, pH 4.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
- Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 68:32 (v/v) ratio. Degas the mobile phase prior to use.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Ridogrel** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). A general procedure for a solid dosage form is provided below:

- Weigh and finely powder a representative number of tablets.

- Transfer an amount of powder equivalent to 10 mg of **Ridogrel** into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

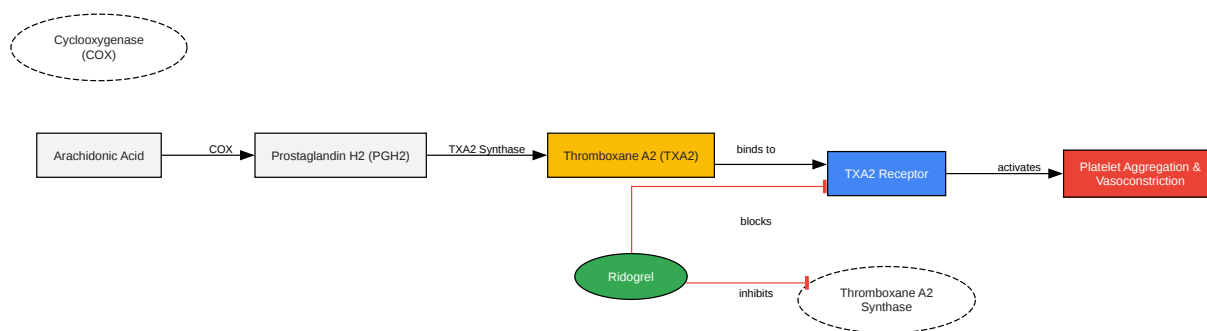
Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria	Example Data
Linearity (R ²)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	≤ 2.0%	< 1.5%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.1 µg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.3 µg/mL
Robustness	% RSD ≤ 2.0% for small variations in method parameters (e.g., flow rate, pH)	Passed

Visualizations

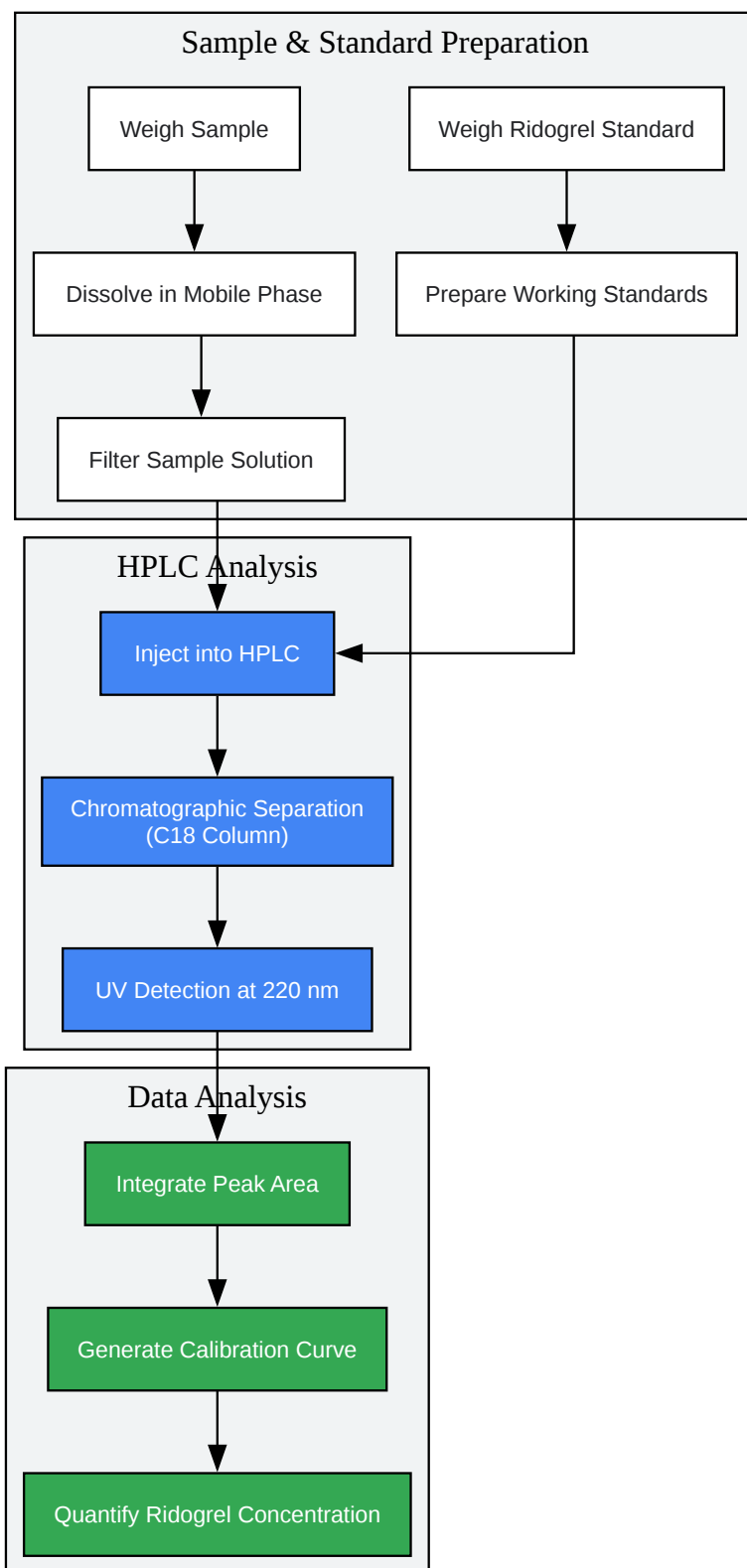
Signaling Pathway of **Ridogrel**



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Caption: Mechanism of action of **Ridogrel**.

Experimental Workflow for HPLC Quantification of **Ridogrel**



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Caption: HPLC quantification workflow for **Ridogrel**.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of **Ridogrel**. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily adaptable for most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of **Ridogrel**.

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